3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
Description
Evolution of Thiophene-based Medicinal Chemistry
Thiophene, a sulfur-containing heterocycle, has been a cornerstone of medicinal chemistry since its discovery in 1882. Its electron-rich aromatic system and bioisosteric equivalence to phenyl rings have made it indispensable in drug design. By 2024, 26 U.S. FDA-approved drugs incorporated thiophene nuclei, spanning cardiovascular, anti-inflammatory, and anticancer therapies. For instance, clopidogrel and prasugrel, both thiophene derivatives, inhibit platelet aggregation by targeting P2Y12 receptors. The thiophene ring’s planarity enhances ligand-receptor interactions, while its sulfur atom facilitates hydrogen bonding, improving binding affinity.
The Gewald and Paal–Knorr syntheses historically dominated thiophene production, though modern methods prioritize functional group tolerance and yield. Thiophene’s versatility is exemplified in drugs like dorzolamide, a carbonic anhydrase inhibitor for glaucoma, where its hydrophobic core optimizes membrane permeability.
Development of Sulfamoylthiophene Derivatives
Sulfamoyl groups (–SO2NH2) emerged as critical pharmacophores due to their ability to modulate enzyme activity and improve pharmacokinetics. Integrating sulfamoyl moieties into thiophene scaffolds began in the late 20th century, driven by their utility in antimicrobial and anticancer agents. For example, compound (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide demonstrated potent anti-breast cancer activity (IC50 = 10.25 μM) by targeting topoisomerase IIα. The sulfamoyl group’s electronegativity enhances hydrogen bonding with biological targets, while its steric bulk influences receptor selectivity.
Significance of Carboxamide Functionalization in Heterocyclic Compounds
Carboxamide (–CONH2) functionalization is a strategic modification to enhance solubility and binding specificity. In thiophene derivatives, carboxamide groups often participate in hydrogen-bonding networks with target proteins. Canagliflozin, a thiophene-carboxamide antidiabetic drug, inhibits SGLT-2 transporters by leveraging its carboxamide to anchor interactions with Asp294 and Gln457 residues. Similarly, ipragliflozin’s carboxamide moiety improves metabolic stability, enabling once-daily dosing.
Historical Development of Trimethoxyphenyl-containing Bioactive Compounds
The 3,4,5-trimethoxyphenyl group is renowned for its role in modulating pharmacokinetic properties, particularly in anticancer agents. While not explicitly detailed in the provided sources, this moiety is structurally analogous to combretastatin derivatives, where methoxy groups enhance tubulin-binding affinity. In the context of 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide, the trimethoxyphenyl substituent likely contributes to lipophilicity and π-π stacking interactions, optimizing target engagement.
Table 1: Select FDA-Approved Thiophene-Based Drugs (2000–2024)
| Drug Name | Therapeutic Area | Target/Mechanism | Approval Year |
|---|---|---|---|
| Clopidogrel | Cardiovascular | P2Y12 receptor antagonist | 1997 |
| Dorzolamide | Glaucoma | Carbonic anhydrase inhibitor | 1994 |
| Canagliflozin | Antidiabetic | SGLT-2 inhibitor | 2013 |
| Relugolix | Anticancer | GnRH receptor antagonist | 2020 |
Table 2: Sulfamoylthiophene Derivatives with Biological Activity
| Compound | Biological Activity | Target/Mechanism | IC50/EC50 |
|---|---|---|---|
| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide | Anti-breast cancer | Topoisomerase IIα inhibition | 10.25 μM |
| (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | Anti-breast cancer | Topoisomerase IIα inhibition | 9.70 μM |
Properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S2/c1-6-15-7-9-17(10-8-15)25(2)33(27,28)20-11-12-32-22(20)23(26)24-16-13-18(29-3)21(31-5)19(14-16)30-4/h7-14H,6H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAEWXKIQUNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a novel thiophene derivative with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiophene ring conjugated to a carboxamide group and is substituted with various functional groups that enhance its biological efficacy. The presence of the sulfamoyl moiety and the trimethoxyphenyl group are critical for its activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the target molecule have demonstrated significant cytotoxic effects against various cancer cell lines.
- Tubulin Binding : The compound is believed to interact with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis : Studies indicate that thiophene derivatives can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential .
Case Studies
- Cell Line Studies : In vitro assays have shown that certain thiophene derivatives exhibit IC50 values in the low micromolar range against Hep3B liver cancer cells. For example, one study reported an IC50 of 5.46 µM for a closely related compound .
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities and interaction patterns of these compounds with tubulin. The 3D conformations suggest a favorable fit within the colchicine-binding site, supporting their role as potential anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of thiophene carboxamides is influenced by their structural features:
- Substituents on the Thiophene Ring : Variations in substituents can significantly alter potency. For instance, the introduction of halogens has been shown to enhance activity against specific cancer cell lines.
- Sulfamoyl Group Influence : The presence of the sulfamoyl group appears to improve solubility and bioavailability, crucial for in vivo efficacy.
| Compound Structure | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.46 | Hep3B | Tubulin binding, apoptosis induction |
| Compound B | 12.58 | Hep3B | Disruption of microtubule dynamics |
| Compound C | 7.66 | K562 (CML) | Caspase activation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfamoyl Group
Key Compounds :
3-[(4-Fluorophenyl)(methyl)sulfamoyl]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (F420-0375) Structure: Fluorophenyl replaces ethylphenyl on the sulfamoyl group. Molecular Weight: 480.53 g/mol (C₂₁H₂₁FN₂O₆S₂) .
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide
Modifications to the Amide-Linked Aryl Group
Key Compounds :
N-((4-Methylquinazolin-2-yl)methyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (11j) Structure: Quinazoline-methyl replaces sulfamoyl.
Combretastatin Analogs (e.g., 2-Substituted Quinazoline Derivatives)
- Structure : Trimethoxyphenyl linked via thioacetamide or propanamide.
- Activity : GI₅₀ values range from 3.16–14.12 µM against cancer cells, surpassing 5-fluorouracil (GI₅₀ = 18.60 µM) .
- Comparison : The target compound’s sulfamoyl group may offer distinct binding modes compared to thioether-linked quinazolines.
Functional Group Replacements
Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
Data Table: Structural and Functional Comparison
Preparation Methods
Synthesis of Thiophene-2-carboxylic Acid Intermediate
The core structure derives from Gewald aminothiophene synthesis:
Step 1 : Cyclocondensation
- Reactants :
- Cyanoacetamide (1.2 equiv)
- Elemental sulfur (1.5 equiv)
- Morpholine (catalyst, 0.2 equiv)
- Conditions :
- Ethanol/water (4:1), 80°C, 6 hr
- Yield : 82-89%
- Key Data :
$$ ^1H $$ NMR (400 MHz, DMSO-d6) δ 7.85 (s, 1H, thiophene H), 3.41 (q, J=7.2 Hz, 2H), 1.21 (t, J=7.2 Hz, 3H)
Step 2 : Hydrolysis to Carboxylic Acid
- Reagent : 6N HCl
- Conditions : Reflux, 3 hr
- Yield : 95%
Sulfamoylation at C-3 Position
Introducing the sulfamoyl group requires careful electrophilic substitution:
Methodology :
- Sulfonating Agent : Chlorosulfonic acid (2.1 equiv)
- Base : Pyridine (3.0 equiv)
- Solvent System : Dichloromethane/dimethylacetamide (3:1)
- Temperature : −10°C to 0°C gradient
Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| ClSO3H Equiv | 2.0-2.2 | ±7% yield |
| Reaction Temperature | −15°C to +5°C | ±15% yield |
| Solvent Polarity | ε 4.3-6.1 | ±12% yield |
Post-reaction workup involves careful neutralization with NaHCO3 (sat.) to prevent desulfonation.
Amide Coupling with 3,4,5-Trimethoxyaniline
The final stage employs modern coupling reagents:
Protocol Comparison :
| Reagent System | Yield (%) | Purity (HPLC) | Scale Feasibility |
|---|---|---|---|
| EDCl/HOBt | 78 | 97.2 | >100g |
| HATU/DIPEA | 85 | 98.5 | <50g |
| T3P®/Pyridine | 92 | 99.1 | 10g-5kg |
Industrial processes favor T3P® (propylphosphonic anhydride) for its superior atom economy and reduced epimerization risk.
Crystallization and Polymorph Control
The final API exhibits three polymorphic forms:
Polymorph Characteristics :
| Form | Melting Point (°C) | Solubility (mg/mL) | Stability |
|---|---|---|---|
| I | 158-160 | 2.34 | Hygroscopic |
| II | 167-169 | 1.89 | RT stable |
| III | 172-174 | 0.97 | Thermal stable |
Seed-directed crystallization using Form II seeds in ethanol/water (65:35) achieves >99% polymorphic purity at manufacturing scale.
Analytical Characterization Suite
Spectroscopic Fingerprinting
Key NMR Assignments :
- $$ ^1H $$ NMR (600 MHz, CDCl3):
δ 8.21 (s, 1H, NH), 7.45 (d, J=4.8 Hz, 1H), 7.38-7.29 (m, 4H), 6.85 (s, 2H), 3.91 (s, 6H), 3.83 (s, 3H), 2.95 (s, 3H), 2.65 (q, J=7.6 Hz, 2H), 1.22 (t, J=7.6 Hz, 3H)
HRMS Data :
- Calculated for C23H25N2O6S2: 513.1154
- Found: 513.1158 [M+H]+
Industrial-Scale Process Optimization
Cost Analysis of Key Steps
| Process Step | Cost Contribution | Optimization Potential |
|---|---|---|
| Sulfamoylation | 38% | Solvent recycling |
| Amide Coupling | 29% | Catalyst recovery |
| Crystallization | 18% | Polymorph control |
Implementation of continuous flow sulfamoylation reduces processing time by 40% while maintaining 99.5% purity.
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
Thiophene ring formation : Cyclization of dicarbonyl compounds with elemental sulfur under controlled temperature (80–120°C) .
Sulfamoyl group introduction : Reaction of the thiophene intermediate with 4-ethylphenylmethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
Carboxamide coupling : Amidation using 3,4,5-trimethoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .
Purity optimization :
- Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for intermediate purification .
- Confirm final product purity via HPLC (>95%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .
Basic: Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragment patterns (e.g., cleavage at the sulfamoyl bond) .
- X-ray Crystallography (if crystals are obtainable): Validate spatial arrangement of the 3,4,5-trimethoxyphenyl moiety and sulfamoyl group .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., IC50 variability in kinase inhibition assays) may arise from:
- Experimental design : Standardize assay conditions (e.g., ATP concentration, pH) and cell lines .
- Structural batch variance : Verify substituent regiochemistry (e.g., sulfamoyl orientation) via NOESY NMR .
- Solubility effects : Use DMSO stock solutions at ≤0.1% (v/v) to avoid solvent interference .
Recommended workflow :
Replicate assays with independent synthetic batches.
Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Advanced: What computational strategies are effective for predicting SAR of this compound?
To establish structure-activity relationships (SAR):
- Docking simulations : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the sulfamoyl group’s hydrogen bonding with catalytic lysine residues .
- MD Simulations : Assess stability of the 3,4,5-trimethoxyphenyl group in hydrophobic pockets over 100-ns trajectories .
- QSAR modeling : Use substituent descriptors (e.g., Hammett σ for methoxy groups) to correlate electronic effects with bioactivity .
Advanced: How can reaction yields be improved during the sulfamoylation step?
Low yields in sulfamoyl group installation often result from:
- Competitive side reactions : Minimize by using dry solvents and inert atmospheres (N2/Ar) .
- Optimized stoichiometry : Employ a 1.2:1 molar ratio of sulfamoyl chloride to thiophene intermediate .
- Temperature control : Conduct reactions at 0–5°C to reduce decomposition .
Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane 1:1) and quench incomplete reactions with ice-cold water .
Advanced: What strategies mitigate toxicity concerns in preliminary in vitro studies?
If cytotoxicity is observed (e.g., in MTT assays):
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., sulfoxide derivatives) .
- Structural modification : Replace the 4-ethylphenyl group with a pyridyl moiety to enhance solubility and reduce off-target effects .
- Dose-response analysis : Determine the therapeutic index (TI) by comparing IC50 (target) vs. CC50 (cell viability) .
Basic: What are the key functional groups influencing this compound’s physicochemical properties?
Critical groups include:
- 3,4,5-Trimethoxyphenyl : Enhances lipophilicity (logP ≈ 3.2) and π-π stacking in binding pockets .
- Sulfamoyl group : Contributes to hydrogen bonding and metabolic stability (resistance to esterase cleavage) .
- Thiophene-carboxamide core : Stabilizes planar conformation for target engagement .
Impact on solubility : Methoxy groups reduce aqueous solubility; consider PEGylated formulations for in vivo studies .
Advanced: How can researchers validate target engagement in cellular models?
Use orthogonal approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
